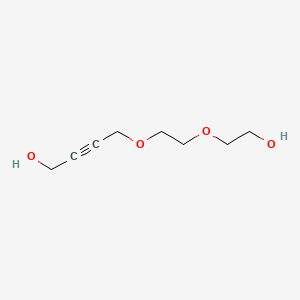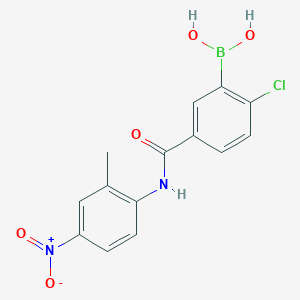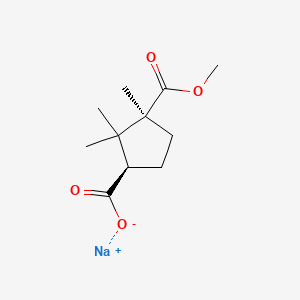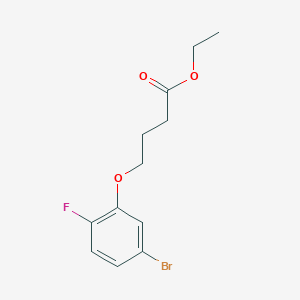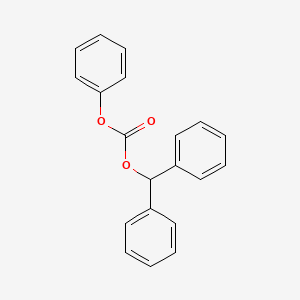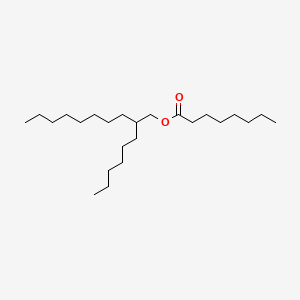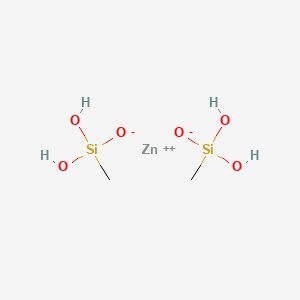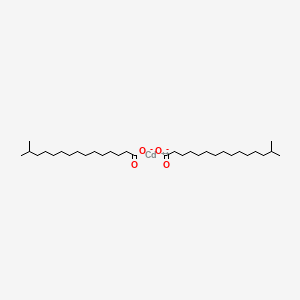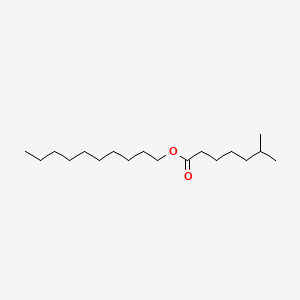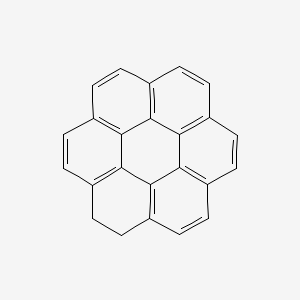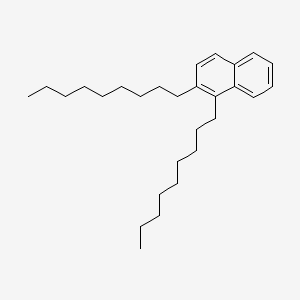
Dinonylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinonylnaphthalene is an organic compound that belongs to the class of aryl sulfonic acids. It is characterized by its high molecular weight and the presence of two nonyl groups attached to a naphthalene ring. This compound has gained significant attention due to its unique properties and wide range of applications, particularly in industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: Dinonylnaphthalene is typically synthesized through the alkylation of naphthalene with nonene in the presence of a catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{Naphthalene} + \text{Nonene} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where naphthalene and nonene are combined under controlled conditions. The reaction mixture is then subjected to sulfonation to produce this compound sulfonic acid, which is subsequently purified through solvent extraction and ion exchange techniques .
化学反応の分析
Types of Reactions: Dinonylnaphthalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dinonylnaphthoquinone.
Reduction: Reduction reactions can convert this compound to its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sulfuric acid and nitric acid are employed for sulfonation and nitration reactions, respectively.
Major Products:
Oxidation: Dinonylnaphthoquinone
Reduction: this compound hydro derivatives
Substitution: this compound sulfonic acid, this compound nitro derivatives
科学的研究の応用
Dinonylnaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst and in the study of micelle formation in nonpolar solvents.
Biology: Investigated for its potential use in biological assays and as a component in bio-compatible materials.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
作用機序
The mechanism of action of dinonylnaphthalene involves its ability to form micelles in nonpolar solvents. These micelles can encapsulate various substances, facilitating their transport and reaction. The compound’s sulfonic acid groups play a crucial role in its activity as a phase-transfer catalyst, enabling the transfer of ions between aqueous and organic phases .
類似化合物との比較
Didodecylnaphthalene sulfonic acid: Similar in structure but with dodecyl groups instead of nonyl groups.
Dinonylnaphthalene disulfonic acid: Contains two sulfonic acid groups, leading to different solubility and reactivity properties.
Uniqueness: this compound is unique due to its specific alkyl chain length and the resulting balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring oil-soluble corrosion inhibitors and phase-transfer catalysts .
特性
CAS番号 |
25358-55-8 |
|---|---|
分子式 |
C28H44 |
分子量 |
380.6 g/mol |
IUPAC名 |
1,2-di(nonyl)naphthalene |
InChI |
InChI=1S/C28H44/c1-3-5-7-9-11-13-15-19-25-23-24-26-20-17-18-22-28(26)27(25)21-16-14-12-10-8-6-4-2/h17-18,20,22-24H,3-16,19,21H2,1-2H3 |
InChIキー |
RAADJDWNEAXLBL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


